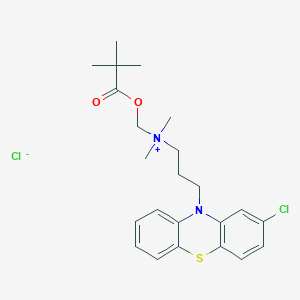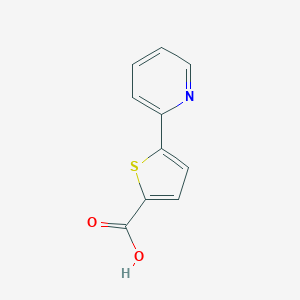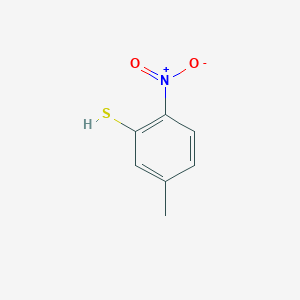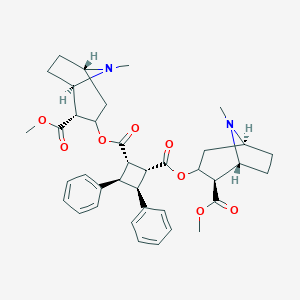
zeta-Truxilline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zeta-Truxilline is a naturally occurring alkaloid that is found in the leaves of the plant Truxillense cuneifolium. It has been studied for its potential applications in various fields, including medicine, agriculture, and ecology.
Wirkmechanismus
Zeta-Truxilline exerts its effects by inhibiting the activity of enzymes involved in various biochemical pathways. It has been shown to inhibit the activity of chitinase, which is involved in the synthesis of the fungal cell wall. It has also been shown to inhibit the activity of topoisomerase, which is involved in the replication of DNA. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of fungi, bacteria, and cancer cells. It has also been shown to induce the production of reactive oxygen species, which can cause oxidative damage to cells. This compound has been shown to have immunomodulatory effects, which can enhance the immune response to infections and tumors.
Vorteile Und Einschränkungen Für Laborexperimente
Zeta-Truxilline has several advantages for lab experiments. It is a naturally occurring compound, which makes it easier to obtain than synthetic compounds. It has also been shown to have a broad spectrum of activity against various pathogens and cancer cells. However, there are also limitations to its use in lab experiments. This compound is a complex compound that requires expertise in organic chemistry to synthesize. It is also difficult to obtain in large quantities, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of zeta-Truxilline. One direction is to study its potential use in the development of new drugs, pesticides, and herbicides. Another direction is to study its potential use in the treatment of cancer, fungal infections, and bacterial infections. Further research is needed to understand the mechanism of action of this compound and its effects on various biochemical pathways. Additionally, research is needed to optimize the synthesis method of this compound and to develop new methods for its extraction from Truxillense cuneifolium.
Synthesemethoden
Zeta-Truxilline can be extracted from the leaves of Truxillense cuneifolium using various methods, including solvent extraction, acid-base extraction, and solid-phase extraction. It can also be synthesized in the laboratory using chemical reactions involving tryptamine and pyruvic acid. The synthesis method of this compound is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Zeta-Truxilline has been studied for its potential applications in various fields of scientific research. It has been found to have antifungal, antibacterial, and antitumor properties. It has also been shown to have insecticidal and nematicidal effects. This compound has been studied for its potential use in the development of new drugs, pesticides, and herbicides. It has also been studied for its potential use in the treatment of cancer, fungal infections, and bacterial infections.
Eigenschaften
CAS-Nummer |
113350-58-6 |
|---|---|
Molekularformel |
C38H46N2O8 |
Molekulargewicht |
658.8 g/mol |
IUPAC-Name |
bis[(1R,2R,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,2S,3R,4S)-3,4-diphenylcyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3/t23-,24-,25+,26+,27?,28?,29-,30+,31+,32+,33+,34-/m0/s1 |
InChI-Schlüssel |
SYSWFFZJNZSEIZ-WZVFSUAJSA-N |
Isomerische SMILES |
CN1[C@H]2CC[C@@H]1[C@H](C(C2)OC(=O)[C@H]3[C@@H]([C@@H]([C@H]3C(=O)OC4C[C@@H]5CC[C@H]([C@H]4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |
SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |
Kanonische SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Methoxyphenyl)sulfonyl]piperazine](/img/structure/B38441.png)


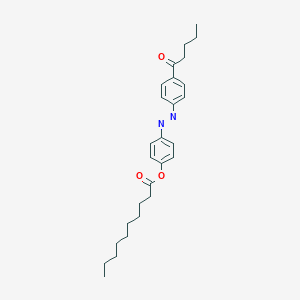

![3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B38462.png)
![(3aR,6aR)-2,2-Dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B38464.png)
